Vertilmicin Sulfate Demonstrates Lowest MIC90 Against Gentamicin-Resistant Staphylococcus aureus and S. epidermidis
Among the study drugs tested, vertilmicin sulfate demonstrated the lowest MIC90 value of 16 μg/mL against gentamicin-resistant clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, outperforming both netilmicin and amikacin in this resistant subset [1]. This represents a direct head-to-head comparative advantage in treating infections where gentamicin has failed due to resistance mechanisms.
| Evidence Dimension | MIC90 against gentamicin-resistant Gram-positive isolates |
|---|---|
| Target Compound Data | 16 μg/mL |
| Comparator Or Baseline | Netilmicin and amikacin (MIC90 values higher than 16 μg/mL) |
| Quantified Difference | Vertilmicin MIC90 was the lowest among all tested aminoglycosides (vertilmicin, netilmicin, amikacin, gentamicin, verdamicin) |
| Conditions | 1,185 clinical isolates from Beijing hospitals (2000-2001); MIC testing per CLSI guidelines |
Why This Matters
This provides a quantifiable advantage for researchers studying aminoglycoside resistance or screening compounds against gentamicin-resistant staphylococci.
- [1] Li CR, Yang XY, Lou RH, Zhang WX, Wang YM, Yuan M, et al. In Vitro Antibacterial Activity of Vertilmicin and Its Susceptibility to Modifications by the Recombinant AAC(6′)-APH(2″) Enzyme. Antimicrobial Agents and Chemotherapy. 2008;52(11):3875-3882. View Source
